molecular formula C16H34O2Si B8420351 3-[1-(Triethylsiloxymethyl)cyclohexyl]propan-1-ol

3-[1-(Triethylsiloxymethyl)cyclohexyl]propan-1-ol

Cat. No. B8420351
M. Wt: 286.52 g/mol
InChI Key: FFSCQYWIWQLDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375115B2

Procedure details

To a solution of [1-(allylcyclohexyl)methoxy]triethylsilane (1.70 g) in tetrahydrofuran (35 mL) were added a 2M borane-methyl sulfide complex solution in tetrahydrofuran (6.48 mL, 12.96 mmol) under ice cooling. The solution was stirred under ice cooling for 2 hours. To this were then added water, a 3N aqueous sodium hydroxide solution (6.5 mL) and 30% hydrogen peroxide (6.5 mL). The solution was stirred at room temperature for 16 hours. Water was added and the solution was extracted with ethyl acetate. The organic layer was washed in turn with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=7:3) to give the title compound (810 mg).
Name
[1-(allylcyclohexyl)methoxy]triethylsilane
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
6.48 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([CH2:10][O:11][Si:12]([CH2:17][CH3:18])([CH2:15][CH3:16])[CH2:13][CH3:14])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH:2]=[CH2:3].[OH2:19].[OH-].[Na+].OO>O1CCCC1>[CH2:13]([Si:12]([CH2:17][CH3:18])([CH2:15][CH3:16])[O:11][CH2:10][C:4]1([CH2:1][CH2:2][CH2:3][OH:19])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)[CH3:14] |f:2.3|

Inputs

Step One
Name
[1-(allylcyclohexyl)methoxy]triethylsilane
Quantity
1.7 g
Type
reactant
Smiles
C(C=C)C1(CCCCC1)CO[Si](CC)(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6.48 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
6.5 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under ice cooling for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed in turn with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=7:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)[Si](OCC1(CCCCC1)CCCO)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.